An In-depth Technical Guide to the Synthesis and Chemical Properties of Ziprasidone Hydrochloride
An In-depth Technical Guide to the Synthesis and Chemical Properties of Ziprasidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Ziprasidone hydrochloride, an atypical antipsychotic agent. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.
Chemical and Physical Properties
Ziprasidone hydrochloride is the monohydrochloride, monohydrate salt of Ziprasidone.[1] It is a white to slightly pink powder.[2] The physicochemical properties of Ziprasidone and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride monohydrate | [1] |
| Molecular Formula | C₂₁H₂₁ClN₄OS · HCl · H₂O | [1] |
| Molecular Weight | 467.41 g/mol | [3] |
| Melting Point | >276°C (for the hydrochloride monohydrate) | [3] |
| Solubility | Practically insoluble in water. Freely soluble in methanol, ethanol, and chloroform; soluble in ether; sparingly soluble in acetonitrile. | [4][5] |
| pKa | 13.34 ± 0.20 (predicted) | [3] |
| UV λmax | 211 nm, 314 nm | [3] |
Synthesis of Ziprasidone Hydrochloride
The synthesis of Ziprasidone hydrochloride is a multi-step process that typically involves the preparation of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chloroethyl)-6-chloro-oxindole. These intermediates are then coupled, followed by the formation of the hydrochloride salt.
Synthetic Pathway Overview
Caption: General synthetic scheme for Ziprasidone hydrochloride.
Experimental Protocols
1. Preparation of 3-(1-Piperazinyl)-1,2-benzisothiazole
This key intermediate can be synthesized from 2-cyanophenyl disulfide.
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Procedure: A mixture of 2-cyanophenyl disulfide, piperazine, dimethyl sulfoxide (DMSO), and isopropanol is heated to 120-125°C.[1] The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified.
2. Preparation of 5-(2-Bromoethyl)-6-chloroindolin-2-one
This second key intermediate is typically prepared from 6-chloroindolin-2-one in a two-step process.
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Step 2a: Acylation
-
Procedure: 6-chloroindolin-2-one is condensed with bromoacetic acid in the presence of polyphosphoric acid (PPA) to yield 5-(bromoacetyl)-6-chloroindolin-2-one.[1]
-
-
Step 2b: Reduction
-
Procedure: The 5-(bromoacetyl)-6-chloroindolin-2-one is then reduced using triethylsilane in trifluoroacetic acid to give the 2-bromoethyl derivative, 5-(2-bromoethyl)-6-chloroindolin-2-one.[1]
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3. Synthesis of Ziprasidone Base
The two key intermediates are coupled to form the Ziprasidone free base.
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Procedure: 5-(2-bromoethyl)-6-chloroindolin-2-one is condensed with 3-(1-piperazinyl)-1,2-benzisothiazole in the presence of sodium carbonate (Na₂CO₃) in a solvent such as dimethylformamide (DMF) or methyl isobutyl ketone.[1] The reaction mixture is typically heated to facilitate the reaction. After the reaction is complete, the crude Ziprasidone base is isolated. The wet product can be re-slurried in a solvent like isopropyl alcohol for purification.[6]
4. Formation of Ziprasidone Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt.
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Procedure: The purified Ziprasidone base is suspended in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.[6] The mixture is heated to achieve dissolution, and then an aqueous solution of hydrochloric acid is added. The reaction mixture is then cooled to induce crystallization of Ziprasidone hydrochloride monohydrate.[1] The resulting solid is collected by filtration, washed, and dried.
Analytical Methods
The quality and purity of Ziprasidone hydrochloride are typically assessed using various analytical techniques, with HPLC and UV-Vis spectrophotometry being the most common.
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is crucial for the quantitative determination of Ziprasidone hydrochloride and its impurities in bulk drug and pharmaceutical dosage forms.
-
Experimental Protocol:
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Column: YMC C18 (150×4.6mm, 3µm) or equivalent.[7]
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Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol in a ratio of 60:40 (v/v).[7]
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Flow Rate: 1.0 mL/min.[7]
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Detection: UV at 219 nm.[7]
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Run Time: 5 minutes.[7]
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Sample Preparation: A stock solution of Ziprasidone hydrochloride is prepared in a suitable solvent such as methanol. This stock solution is then diluted with the mobile phase to the desired concentration for analysis.[4]
-
-
Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[7] The linearity is typically established over a concentration range of 10-50 µg/mL.[7]
UV-Vis Spectrophotometry
A simple and rapid UV-Vis spectrophotometric method can be used for the estimation of Ziprasidone hydrochloride.
-
Experimental Protocol:
-
Solvent: A stock solution is prepared by dissolving Ziprasidone hydrochloride in methanol.[5] Further dilutions are made using a saline buffer (pH 7.4).[5]
-
Procedure: The absorbance of the sample solutions is measured at 318 nm against a solvent blank. A calibration curve is prepared by plotting absorbance versus concentration, which should obey Beer's law in the concentration range of 10-70 µg/mL.[8]
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Mechanism of Action and Signaling Pathways
Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile. Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptor antagonism.[9][10]
Dopamine D₂ Receptor Antagonism
Excessive dopaminergic activity in the mesolimbic pathway of the brain is associated with the positive symptoms of schizophrenia.[11] Ziprasidone acts as an antagonist at D₂ receptors, which helps to mitigate this hyperactivity.[9]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. jocpr.com [jocpr.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. iajps.com [iajps.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
